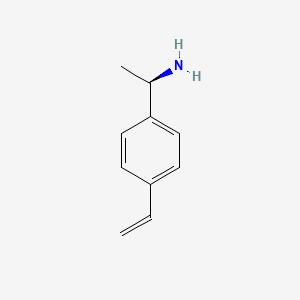

(R)-1-(4-Vinylphenyl)ethanamine

Beschreibung

BenchChem offers high-quality (R)-1-(4-Vinylphenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(4-Vinylphenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H13N |

|---|---|

Molekulargewicht |

147.22 g/mol |

IUPAC-Name |

(1R)-1-(4-ethenylphenyl)ethanamine |

InChI |

InChI=1S/C10H13N/c1-3-9-4-6-10(7-5-9)8(2)11/h3-8H,1,11H2,2H3/t8-/m1/s1 |

InChI-Schlüssel |

LNQOHNKBFDWGEQ-MRVPVSSYSA-N |

Isomerische SMILES |

C[C@H](C1=CC=C(C=C1)C=C)N |

Kanonische SMILES |

CC(C1=CC=C(C=C1)C=C)N |

Herkunft des Produkts |

United States |

Chemical structure and properties of (R)-1-(4-Vinylphenyl)ethanamine

The Dual-Functionality of (R)-1-(4-Vinylphenyl)ethanamine: Bridging Asymmetric Synthesis and Advanced Materials

Executive Summary

(R)-1-(4-Vinylphenyl)ethanamine is a highly versatile, bifunctional building block characterized by a chiral primary amine and a polymerizable styrenic moiety. This unique architectural combination enables its application across diverse scientific domains—from acting as a chiral auxiliary in sequence-controlled polymerizations to serving as a structural director in advanced optoelectronic materials. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in advanced synthetic workflows, and recent breakthroughs in spintronics via Chiral-Induced Spin Selectivity (CISS).

Chemical Architecture & Physicochemical Profile

The structural duality of (R)-1-(4-vinylphenyl)ethanamine dictates its broad reactivity profile. The primary amine serves as both a nucleophile for chemical derivatization and a hydrogen-bond donor for structural templating. Simultaneously, the para-substituted vinyl group allows the molecule to undergo radical, anionic, or controlled living polymerizations[1].

Table 1: Physicochemical Properties and Specifications

| Parameter | Specification / Description |

| IUPAC Name | (1R)-1-(4-ethenylphenyl)ethan-1-amine |

| Molecular Formula | C₁₀H₁₃N |

| Molar Mass | 147.22 g/mol |

| Stereochemistry | Chiral center at C1 (R-configuration) |

| Key Functional Groups | Primary amine (-NH₂), Styrenic vinyl (-CH=CH₂) |

| Solubility Profile | Soluble in EtOH, THF, DCM, DMF; sparingly soluble in H₂O |

| Primary Applications | Chiral 2D perovskites, sequence-controlled polymers, chiral ligands |

Mechanistic Applications in Advanced Materials: Spintronics & CISS

Recent advancements in spintronics have leveraged chiral organic molecules to induce spin-polarized charge transport in 2D organic-inorganic halide perovskites (OIHPs)[2]. When (R)-1-(4-vinylphenyl)ethanamine is protonated, the resulting ammonium cation intercalates between inorganic lead-halide octahedra. The chiral center forces an asymmetric hydrogen-bonding network, distorting the inorganic framework and breaking spatial inversion symmetry. This structural chirality triggers the Chiral-Induced Spin Selectivity (CISS) effect.

Crucially, the presence of the vinyl group allows for post-assembly UV cross-linking. This cross-linking strategy locks the chiral conformation, amplifies the lattice strain, and significantly enhances both the environmental stability and the spin-dependent Oxygen Evolution Reaction (OER) performance of the perovskite anode[2].

Fig 1: Workflow of chiral 2D perovskite assembly and UV cross-linking for spin-polarization.

Polymer Chemistry & Sequence-Controlled Architectures

Beyond materials science, the styrenic nature of (R)-1-(4-vinylphenyl)ethanamine makes it an ideal monomer for creating sequence-controlled chiral copolymers[3]. Through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the monomer can be copolymerized with electron-deficient monomers, such as N-substituted maleimides. The precise sequence regulation is driven by the electron-rich nature of the vinylbenzylamine derivative pairing with the maleimides, yielding highly regulated, alternating microstructures[3]. Furthermore, anionic living polymerization can be employed to synthesize well-defined block copolymers, where thermomechanical properties are finely tuned by the chiral monomer content[1].

Fig 2: RAFT polymerization mechanism for synthesizing sequence-controlled chiral copolymers.

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing robust, self-validating workflows is paramount. The following protocols detail the integration of (R)-1-(4-vinylphenyl)ethanamine into functional materials, emphasizing the causality behind each methodological choice.

Protocol A: Synthesis and Cross-Linking of Chiral 2D Perovskite Films

Objective: Fabricate a spin-polarizing OIHP film with enhanced structural rigidity[2].

-

Protonation: Dissolve (R)-1-(4-vinylphenyl)ethanamine in isopropanol (IPA) and add a stoichiometric amount of hydrobromic acid (HBr) dropwise at 0 °C.

-

Causality: Maintaining the reaction at 0 °C dissipates the exothermic heat of neutralization, preventing thermally induced autopolymerization of the highly reactive vinyl group.

-

-

Precursor Formulation: Mix the resulting chiral ammonium bromide salt with PbBr₂ (2:1 molar ratio) in anhydrous DMF.

-

Causality: DMF strongly coordinates with Pb²⁺, retarding the crystallization kinetics during deposition to ensure a highly crystalline, pinhole-free 2D quantum well structure.

-

-

Spin-Coating & Annealing: Spin-coat the precursor onto a substrate at 3000 rpm, followed by thermal annealing at 100 °C for 15 minutes to drive off residual solvent.

-

Photochemical Cross-Linking: Expose the annealed film to UV irradiation (254 nm) for 30 minutes under an inert nitrogen atmosphere.

-

Causality: UV light initiates the radical cross-linking of the pendant vinyl groups, forming a robust organic spacer layer that resists moisture degradation and locks the chiral distortion in place.

-

-

System Validation: Analyze the resulting film via FTIR spectroscopy. The complete disappearance of the C=C stretching vibration at ~1630 cm⁻¹ confirms quantitative cross-linking.

Protocol B: RAFT Copolymerization for Sequence-Controlled Chiral Polymers

Objective: Synthesize a well-defined chiral copolymer with controlled molecular weight and dispersity[3].

-

Reaction Setup: In a Schlenk flask, dissolve (R)-1-(4-vinylphenyl)ethanamine, an electron-deficient comonomer (e.g., N-benzylmaleimide), a trithiocarbonate Chain Transfer Agent (CTA), and AIBN initiator in anhydrous toluene.

-

Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a potent radical scavenger. Its rigorous removal is essential to prevent premature chain termination and maintain the "living" equilibrium of the RAFT process.

-

-

Polymerization: Immerse the sealed flask in a pre-heated oil bath at 70 °C for 12 hours.

-

Causality: 70 °C provides the optimal half-life for AIBN decomposition, ensuring a steady, low concentration of primary radicals to minimize bimolecular termination events.

-

-

Termination & Purification: Quench the reaction by rapid cooling in liquid nitrogen and exposure to air. Precipitate the polymer dropwise into cold methanol.

-

System Validation: Characterize the isolated polymer using Size Exclusion Chromatography (SEC). A narrow dispersity index (Đ < 1.2) validates the controlled nature of the polymerization, while chiral HPLC confirms the retention of enantiomeric purity throughout the thermal process.

References[2] Title: Enhanced Stability of Spin-Dependent Chiral 2D Perovskite Embedded PV-Biased Anode via Cross-Linking Strategy

Source: ACS Energy Letters URL:[Link][4] Title: Über enzymanalog gebaute Polymere, 15. Über die Synthese von (R)‐ und von (S)‐1‐(4‐vinylphenyl)ethylamin Source: Die Makromolekulare Chemie URL:[Link][3] Title: On the synthesis of sequence-controlled poly(vinyl benzyl amine-co-N-substituted maleimides) copolymers Source: Polymer Chemistry / ResearchGate URL:[Link][1] Title: Functional polymer of styrene derivative and anionic polymerization preparation method thereof Source: US Patent 10927208B2 URL:

Sources

Synthesis pathways for enantiopure (R)-1-(4-Vinylphenyl)ethanamine

An In-depth Technical Guide to the Synthesis of Enantiopure (R)-1-(4-Vinylphenyl)ethanamine

Abstract

(R)-1-(4-Vinylphenyl)ethanamine is a chiral primary amine of significant interest as a versatile building block in the synthesis of pharmaceuticals and advanced polymeric materials. Its stereospecific presentation is critical for biological activity and for the defined architecture of chiral polymers. This guide provides an in-depth analysis of the principal synthetic pathways to obtain this compound in high enantiopurity. We will explore methodologies including enzymatic kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis via reductive amination. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and provides detailed, field-proven protocols. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding and practical guidance for the synthesis of this valuable chiral intermediate.

Introduction: The Significance of (R)-1-(4-Vinylphenyl)ethanamine

Chiral amines are fundamental components in a vast array of biologically active molecules, with estimates suggesting they are present in over 80% of all drugs and drug candidates.[1][2] The specific three-dimensional arrangement of atoms—the stereochemistry—at a chiral center dictates molecular recognition and, consequently, therapeutic efficacy. (R)-1-(4-Vinylphenyl)ethanamine presents a unique bifunctional structure: a chiral ethylamine group and a polymerizable vinyl group. This duality makes it a highly sought-after synthon for two primary fields:

-

Pharmaceutical Synthesis: As a chiral building block, it can be incorporated into complex molecules where the amine's stereochemistry is crucial for binding to a specific biological target, such as a receptor or enzyme.

-

Materials Science: The vinyl group allows for its use as a monomer in the creation of chiral polymers. These polymers have applications in chiral chromatography (as stationary phases for separating enantiomers), asymmetric catalysis, and optics.[3]

The primary challenge in its synthesis is controlling the stereochemistry to isolate the desired (R)-enantiomer from its (S)-counterpart, as a racemic mixture (a 1:1 mixture of both) is often the default outcome of non-stereoselective syntheses. This guide will dissect the most effective strategies to achieve high enantiomeric excess (e.e.).

Strategic Overview: Pathways to Enantiopurity

The synthesis of a single enantiomer like (R)-1-(4-Vinylphenyl)ethanamine can be approached from two fundamentally different directions:

-

Asymmetric Synthesis: A prochiral starting material is converted directly into the desired chiral product, using a chiral influence (catalyst or auxiliary) to favor the formation of one enantiomer over the other.

-

Resolution of a Racemate: A racemic mixture of the target molecule is first synthesized. Subsequently, the enantiomers are separated. Kinetic resolution, where one enantiomer reacts faster than the other, is a dominant technique in this category.

The choice of strategy depends on factors such as scale, cost, available starting materials, and desired purity.

Figure 1. High-level strategic pathways for synthesizing the target (R)-amine.

Pathway I: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a powerful technique that leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[4] For amines, enzymatic kinetic resolution using lipases is a highly mature, scalable, and environmentally benign method.

Causality and Mechanism: The core principle relies on the three-dimensional structure of a lipase enzyme's active site. This chiral pocket preferentially binds and catalyzes the acylation of one amine enantiomer—in this case, typically the (S)-enantiomer—while the (R)-enantiomer fits poorly and reacts much more slowly. This enantiodivergent step allows for the separation of the unreacted (R)-amine from the newly formed (S)-amide.[5]

Key Experimental Parameters:

-

Enzyme: Candida antarctica Lipase B (CALB), often immobilized on a resin (e.g., Novozym 435), is the biocatalyst of choice for this transformation due to its broad substrate scope, high enantioselectivity, and stability in organic solvents.[6][7]

-

Acyl Donor: An acylating agent is required to form the amide. Vinyl acetate is highly effective because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible. Isopropyl acetate is another common choice.[6][8]

-

Solvent: A non-polar organic solvent like toluene or hexane is typically used. The choice of solvent can be critical and has even been shown to induce a reversal of stereoselectivity in some systems.[6][9]

Figure 2. Experimental workflow for Enzymatic Kinetic Resolution (EKR).

Experimental Protocol: Enzymatic Kinetic Resolution

-

Setup: To a flask containing racemic 1-(4-vinylphenyl)ethanamine (1.0 equiv.) in toluene (approx. 0.2 M concentration), add Novozym 435 (e.g., 20-40 mg per mmol of amine).

-

Acylation: Add isopropyl acetate (2-5 equiv.) or vinyl acetate (0.6 equiv.). The stoichiometry is key; using a substoichiometric amount of the acyl donor prevents reaching conversions over 50%, which would lower the enantiomeric excess of the remaining starting material.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both yield and enantiomeric excess of the unreacted amine.

-

Workup: Once the target conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

-

Purification: The resulting mixture contains the (R)-amine and the (S)-amide. These can be separated by column chromatography. Alternatively, an acid/base extraction can be employed: dissolve the mixture in an organic solvent, wash with aqueous acid (e.g., 1M HCl) to protonate and extract the (R)-amine into the aqueous layer, leaving the neutral (S)-amide in the organic layer. Basification of the aqueous layer followed by extraction liberates the pure (R)-amine.

| Parameter | Typical Value | Rationale |

| Conversion | ~50% | Maximizes the theoretical yield (50%) and enantiopurity of the remaining amine. |

| Enantiomeric Excess (e.e.) | >98% | High enantioselectivity (E-value) of CALB ensures excellent purity.[6] |

| Temperature | 30-50 °C | Balances reaction rate with enzyme stability. |

| Acyl Donor | Isopropyl acetate | A good balance of reactivity and selectivity.[6] |

Pathway II: Dynamic Kinetic Resolution (DKR)

While EKR is effective, its maximum theoretical yield is capped at 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating a second catalyst that continuously racemizes the slow-reacting enantiomer back into the racemic mixture. This allows the enzyme to eventually convert the entire starting material into a single enantiomer of the product.[4]

Causality and Mechanism: DKR combines the selective enzymatic acylation of the (S)-amine with the in-situ racemization of the unreacted (R)-amine. A transition metal catalyst, typically based on ruthenium or palladium, facilitates this racemization.[7][10] The racemization process often proceeds through a reversible dehydrogenation/hydrogenation sequence, forming a transient, achiral imine intermediate. The result is a highly efficient transformation of a racemate into a single, enantiopure product with a theoretical yield approaching 100%.

Figure 3. The synergistic cycle of Dynamic Kinetic Resolution (DKR).

Experimental Protocol: Chemoenzymatic DKR

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the racemization catalyst (e.g., a ruthenium complex)[7], Novozym 435, and a weak base (e.g., Na₂CO₃).

-

Reagents: Add the solvent (e.g., toluene), racemic 1-(4-vinylphenyl)ethanamine (1.0 equiv.), and the acyl donor (e.g., isopropyl acetate, >1.5 equiv.).

-

Reaction: Heat the mixture (e.g., 70-100 °C) to ensure efficient racemization.[10] Monitor the reaction until the starting amine is fully consumed.

-

Workup & Purification: Cool the reaction, filter off the solid catalysts, and remove the solvent in vacuo. The crude product is the (S)-N-acetyl-amide.

-

Hydrolysis: To obtain the desired (R)-amine, the resulting (S)-amide must be hydrolyzed. This is typically achieved by heating with aqueous acid (e.g., 6M HCl) or base (e.g., NaOH). However, this protocol as described yields the (S)-amide. To obtain the (R)-amine directly via this conceptual framework, one would ideally need an enzyme that selectively acylates the (R)-enantiomer or a different reaction scheme. Correction for practical synthesis of (R)-amine: The DKR process described yields the acylated amine. If the enzyme selectively acylates the (S)-amine, the final product is the (S)-amide. To get the (R)-amine, one would need to hydrolyze the unreacted amine from a standard EKR. Therefore, DKR is most powerful when the acylated product itself is the target or can be easily converted. For obtaining the (R)-amine, EKR remains the more direct resolution method.

| Parameter | Typical Value | Rationale |

| Yield | 85-99% | DKR overcomes the 50% yield limit of standard kinetic resolution.[10] |

| Enantiomeric Excess (e.e.) | 97-99% | The combination of a highly selective enzyme and efficient racemization leads to high purity.[10] |

| Catalysts | Novozym 435 + Pd/AlO(OH) | A proven combination for efficient resolution and racemization.[10] |

Pathway III: Asymmetric Synthesis

Asymmetric synthesis builds the chiral center correctly from the outset, avoiding the need for resolution. The most common approach for this target is the asymmetric reductive amination of the prochiral ketone, 1-(4-vinylphenyl)ethanone.[11]

Causality and Mechanism: This strategy often employs a chiral auxiliary, such as the Ellman sulfinamide (tert-butanesulfinamide).[1] The ketone first condenses with the (R)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The stereocenter on the sulfur atom then directs the delivery of a hydride (from a reducing agent like NaBH₄) to one face of the C=N double bond. This diastereoselective reduction establishes the desired stereochemistry at the new amine center. A final, simple acid hydrolysis step removes the chiral auxiliary, yielding the enantiopure primary amine.

Figure 4. Workflow for asymmetric synthesis using a chiral sulfinamide auxiliary.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: In a flask with a Dean-Stark trap, dissolve 1-(4-vinylphenyl)ethanone (1.0 equiv.) and (R)-tert-butanesulfinamide (1.05 equiv.) in toluene. Add a Lewis acid catalyst like Ti(OEt)₄ (2.0 equiv.) and heat to reflux until water formation ceases.

-

Purification (Optional but Recommended): Cool the reaction and purify the intermediate N-sulfinyl imine by column chromatography to remove impurities before the crucial reduction step.

-

Reduction: Dissolve the purified imine in a solvent like THF and cool to -40 to -78 °C. Add the reducing agent (e.g., NaBH₄) portion-wise. Stir for several hours at low temperature.

-

Quenching: Slowly quench the reaction with methanol, then water.

-

Auxiliary Cleavage: Remove the organic solvent. Add methanol and a stoichiometric amount of HCl. Stir at room temperature until cleavage is complete (monitored by TLC or LC-MS).

-

Isolation: Perform an acid/base workup to isolate the final (R)-amine product.

Conclusion and Industrial Perspective

Multiple robust pathways exist for the synthesis of enantiopure (R)-1-(4-Vinylphenyl)ethanamine.

-

Enzymatic Kinetic Resolution (EKR) stands out for its operational simplicity, high enantioselectivity, and use of mild, environmentally friendly conditions. While limited to a 50% theoretical yield, its reliability makes it a workhorse for both lab-scale and industrial-scale production.

-

Dynamic Kinetic Resolution (DKR) offers a more atom-economical solution with near-quantitative yields, making it highly attractive for industrial applications where maximizing throughput from a single batch is critical.[10] The main challenges are the cost and potential sensitivity of the metal-based racemization catalyst.

-

Asymmetric Synthesis using chiral auxiliaries like Ellman's reagent provides excellent stereocontrol and is a powerful tool, particularly in a discovery setting.[1] For large-scale manufacturing, the cost of the stoichiometric chiral auxiliary and the additional steps for its attachment and removal must be considered.

The optimal choice depends on the specific project requirements. For rapid access to moderate quantities, EKR is often the most practical starting point. For large-scale, cost-sensitive production, the development of an efficient DKR process is a worthwhile investment.

References

- de Souza, R. O. M. A., et al. (2010). Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. ResearchGate.

- Li, Z., et al. (2007). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. ResearchGate.

-

Arseniyadis, S., et al. (2004). Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity. PubMed. [Link]

-

Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed. [Link]

- Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines - Supporting Information. SciSpace.

- Soderberg, T. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Michigan State University.

-

Li, G., et al. (2020). Aggregation-Induced Synthesis (AIS): Asymmetric Synthesis via Chiral Aggregates. PMC. [Link]

-

Kriegler, S., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Wiley Online Library. [Link]

-

Długosz, P., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

-

Bode, J. W. (n.d.). Kinetic resolution of amines. Bode Research Group, ETH Zürich. [Link]

-

Wikipedia. (n.d.). Kinetic resolution. [Link]

-

Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

-

Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

-

Kriegler, S., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Europe PMC. [Link]

- Iwatsuki, S., et al. (1994). Radical polymerization of vinyl[2.2]paracyclophane. Journal of Polymer Science Part A: Polymer Chemistry. [Link available from search result 29, referenced within]

Sources

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Polymerization potential of (R)-1-(4-Vinylphenyl)ethanamine monomers

An In-Depth Technical Guide to the Polymerization Potential of (R)-1-(4-Vinylphenyl)ethanamine Monomers

This guide provides a comprehensive technical overview of the synthesis, polymerization, and characterization of (R)-1-(4-vinylphenyl)ethanamine, a chiral monomer with significant potential in advanced materials science. It is intended for researchers, scientists, and drug development professionals interested in the design and application of chiral polymers.

Introduction: The Significance of Chiral Polymers

Chirality is a fundamental property of nature, evident in the molecular architecture of life itself, from DNA to proteins.[1] Materials that possess this non-superimposable mirror-image property, known as chiral polymers, are at the forefront of materials innovation. Their unique ability to interact with polarized light and differentiate between enantiomers makes them invaluable for a range of specialized applications.[1][2] These applications include enantioselective catalysis, chiral separation processes, next-generation optoelectronics like chiral sensors, and targeted drug delivery platforms.[1][3]

(R)-1-(4-Vinylphenyl)ethanamine stands out as a monomer of particular interest. Its structure combines a polymerizable vinyl group with a chiral amine center, offering a direct route to polymers with stereochemically defined side chains. The presence of the primary amine group provides a site for post-polymerization modification, further expanding the functional possibilities of the resulting materials. This guide explores the critical aspects of harnessing this monomer's potential, from its synthesis to the controlled polymerization techniques required to create well-defined, functional macromolecules.

Monomer Synthesis and Purity Considerations

The successful polymerization of any monomer begins with the synthesis of high-purity starting material. For (R)-1-(4-vinylphenyl)ethanamine, enantiomeric purity is paramount, as it directly translates to the stereochemical integrity of the final polymer. An established route involves a multi-step process starting from 4-vinylacetophenone.

Protocol 1: Synthesis of (S)-1-(4-Vinylphenyl)ethan-1-amine

This protocol is adapted from established methodologies for synthesizing similar chiral aryl ethylamines.[4]

Step 1: Chiral Imine (Schiff Base) Formation

-

Rationale: This step introduces the chiral auxiliary, (S)-α-methylbenzylamine, which directs the stereochemistry of the subsequent reduction. The removal of water drives the reaction to completion.

-

Combine 4-vinylacetophenone (1.0 eq) and (S)-α-methylbenzylamine (1.0 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture under reflux using a Dean-Stark apparatus to azeotropically remove water.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Remove the solvent under reduced pressure to yield the crude (S,S)-configured imine intermediate.

Step 2: Diastereoselective Reduction

-

Rationale: Catalytic hydrogenation selectively reduces the C=N bond. Careful temperature control is critical to prevent the reduction of the vinyl group.[4]

-

Dissolve the crude imine in a suitable solvent (e.g., methanol or ethanol).

-

Add 5-10 wt% Palladium on Carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (typically 35-40°C) until imine reduction is complete.

-

Filter off the catalyst and remove the solvent.

Step 3: Chiral Auxiliary Removal and Product Isolation

-

Rationale: The chiral auxiliary is removed, and the target amine is isolated as a hydrochloride salt to improve stability and crystallinity.[4]

-

The resulting diastereomeric amine mixture is treated to cleave the auxiliary, often via hydrogenolysis.

-

The target (S)-1-(4-vinylphenyl)ethanamine is then isolated.

-

To form the hydrochloride salt, dissolve the free amine in a suitable solvent like ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol.

-

The hydrochloride salt precipitates and can be collected by filtration and dried under vacuum.

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

-

Optical Rotation: To verify the enantiomeric purity.

-

Elemental Analysis: To confirm the elemental composition, especially of the salt form.

Caption: Workflow for the synthesis of the chiral monomer.

Polymerization Methodologies: Achieving Control

The choice of polymerization technique is critical for tailoring the properties of the final polymer. While conventional free-radical polymerization can be used, it offers poor control over molecular weight and architecture.[5] For applications requiring well-defined materials, Controlled/“Living” Radical Polymerization (CRP) methods are superior.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile method for polymerizing styrenic monomers, providing excellent control over molecular weight, low polydispersity, and chain-end functionality.[6][7][8] The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex (typically copper).[8]

Caption: The core activation/deactivation equilibrium in ATRP.

For a chiral monomer like (R)-1-(4-vinylphenyl)ethanamine, the use of a chiral ligand in the ATRP initiating system can potentially induce enantiomer-selective polymerization, leading to polymers with controlled main-chain stereochemistry or helical structures.[9][10][11]

Protocol 2: General ATRP of (R)-1-(4-Vinylphenyl)ethanamine

-

Preparation: The monomer's amine group must first be protected (e.g., via protonation to the hydrochloride salt or reaction with a protecting group) to prevent it from interfering with the copper catalyst.

-

Reaction Setup: To a Schlenk flask, add the protected monomer, initiator (e.g., ethyl α-bromoisobutyrate), and solvent (e.g., anisole or DMF).

-

Catalyst Complex: In a separate flask, add the copper(I) halide (e.g., CuBr) and the ligand (e.g., PMDETA or a chiral ligand like sparteine).

-

Degassing: Subject both mixtures to several freeze-pump-thaw cycles to remove all dissolved oxygen, which terminates the radicals.

-

Initiation: Under an inert atmosphere (e.g., argon), transfer the monomer solution to the catalyst flask. Place the flask in a preheated oil bath (e.g., 90°C) to start the polymerization.

-

Monitoring & Termination: Monitor the reaction by taking samples periodically to analyze conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC). To stop the reaction, cool the flask and expose the mixture to air, which oxidizes the catalyst and quenches the polymerization.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol or hexane.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of styrenic monomers.[12][13] It proceeds via a conventional free-radical mechanism but incorporates a RAFT agent (a thiocarbonylthio compound) that mediates the polymerization through a reversible chain transfer process.

Protocol 3: General RAFT Polymerization of (R)-1-(4-Vinylphenyl)ethanamine

-

Reaction Setup: In a reaction vessel, combine the monomer, a RAFT agent suitable for styrene (e.g., a dithiobenzoate or trithiocarbonate), a radical initiator (e.g., AIBN or VAZO 88), and a solvent (e.g., toluene or dioxane).[12][13]

-

Degassing: Deoxygenate the mixture thoroughly using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.

-

Initiation: Immerse the sealed reaction vessel in a preheated oil bath (e.g., 60-90°C, depending on the initiator's half-life) to begin the polymerization.

-

Monitoring & Termination: Track the reaction progress as described for ATRP. The polymerization can be stopped by rapid cooling and exposure to air.

-

Purification: Precipitate the polymer in a suitable non-solvent to remove unreacted monomer and initiator fragments. Further purification to remove the RAFT agent's end-group, if desired, can be achieved through chemical treatment.

| Feature | Free Radical Polymerization (FRP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Transfer (RAFT) |

| Control over MW | Poor | Excellent | Excellent |

| Polydispersity (Đ) | High (>1.5) | Low (1.05 - 1.2)[8] | Low (1.05 - 1.2) |

| Chain-end Control | No | High (retains halogen atom) | High (retains thiocarbonylthio group) |

| Monomer Scope | Very Broad | Broad (tolerant to functional groups)[8] | Very Broad |

| Reaction Conditions | Simple | Requires deoxygenation, metal catalyst | Requires deoxygenation, sensitive to RAFT agent choice |

| Purification | Simple precipitation | Requires catalyst removal | May require end-group removal |

Polymer Characterization: Verifying Success

Thorough characterization is essential to confirm the structure, molecular weight, and chiral properties of the synthesized poly((R)-1-(4-vinylphenyl)ethanamine).

Caption: Standard workflow for polymer purification and analysis.

-

Gel Permeation Chromatography (GPC/SEC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For a controlled polymerization, a narrow, monomodal distribution is expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's chemical structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad peaks corresponding to the polymer backbone are key indicators of successful polymerization.

-

Circular Dichroism (CD) Spectroscopy: This is the most critical technique for assessing the polymer's chiral properties.[2] A CD signal confirms that the chirality of the monomer has been transferred to the macromolecule. The shape and intensity of the CD spectrum can provide insights into the polymer's secondary structure, such as the formation of a preferred helical sense.[14]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) determines the polymer's thermal stability and decomposition temperature, while differential scanning calorimetry (DSC) is used to measure the glass transition temperature (Tg), an important parameter for defining the material's physical properties.[15][16]

Potential Applications and Future Outlook

The unique combination of chirality and a reactive amine handle makes poly((R)-1-(4-vinylphenyl)ethanamine) a highly promising material for several advanced applications:

-

Asymmetric Catalysis: The polymer can serve as a chiral ligand scaffold for transition metals, creating recyclable catalysts for asymmetric reactions.[3][17] The macromolecular structure can sometimes lead to cooperative effects, enhancing catalytic activity and enantioselectivity.[17]

-

Chiral Stationary Phases: The polymer can be grafted onto a support (like silica) to create chiral stationary phases for HPLC, enabling the analytical or preparative separation of enantiomers.[3]

-

Drug Delivery: The polyamine backbone can be used to complex with nucleic acids (DNA/RNA) for gene delivery applications.[18] The chiral nature of the polymer could lead to specific interactions with biological targets.

-

Chiroptical Materials: These polymers are candidates for use in optical devices that manipulate polarized light, such as circularly polarized luminescence (CPL) emitters.[1][19]

The field continues to evolve, with future research likely focusing on copolymerization with other functional monomers to fine-tune material properties, exploring the self-assembly of these chiral polymers into higher-order structures, and developing new catalytic systems that leverage the unique stereochemical environment of the polymer chain.

References

-

Enantiomer-Selective Radical Polymerization of Bis(4-vinylbenzoate)s with Chiral Atom Transfer Radical Polymerization Initiating Systems. Macromolecules - ACS Publications. Available at: [Link]

-

Organic Polymer-Constructed Chiral Particles: Preparation and Chiral Applications. Taylor & Francis Online. Available at: [Link]

-

Special Issue : Chiral Polymers: Construction and Applications. MDPI. Available at: [Link]

-

Synthesis of Example 1: N-(6-methyl-pyridine-2-carbaldehyde)-(R)-1-(4-vinylphenyl)-ethylimine. PrepChem.com. Available at: [Link]

-

RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference. MDPI. Available at: [Link]

-

Exploring chiral and achiral properties of novel multilayer 3D polymers: synthesis and characterization. RSC Publishing. Available at: [Link]

-

Enantiomer-Selective Radical Cyclopolymerization of rac-2,4-Pentanediyl Dimethacrylate Using ATRP Initiating System with Chiral Amine Ligand. Macromolecules - ACS Publications. Available at: [Link]

-

Helically chiral polymers: A class of ligands for asymmetric catalysis. PNAS. Available at: [Link]

-

RAFT-Mediated Polymerization of Styrene in Readily Biodegradable Ionic Liquids. Macromolecules - ACS Publications. Available at: [Link]

-

Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. MDPI. Available at: [Link]

-

Living Radical Polymerization of Styrene by a Stable Nitroxyl Radical and Macroazoinitiator. Macromolecules - ACS Publications. Available at: [Link]

-

Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules - ACS Publications. Available at: [Link]

-

Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. Available at: [Link]

-

Control over the relative reactivities of monomers in RAFT copolymerization of styrene and acrylic acid. RSC Publishing. Available at: [Link]

-

RAFT-Mediated Emulsion Polymerization of Styrene with Low Reactive Xanthate Agents: Microemulsion-like Behavior. Macromolecules - ACS Publications. Available at: [Link]

-

Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model. PMC - NIH. Available at: [Link]

-

"Living" Radical Polymerization of Styrene Initiated by Arenesulfonyl Chlorides and CuI(bpy)nCl. Macromolecules - ACS Publications. Available at: [Link]

-

Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules - ACS Publications. Available at: [Link]

-

Chiral Ligand Controlled Helix-sense-selective Atom Transfer Radical Polymerization of 1-Phenyldibenzosuberyl Methacrylate. Chemistry Letters - Oxford Academic. Available at: [Link]

-

Atom transfer radical polymerization. Wikipedia. Available at: [Link]

-

Effects of Initiator Structure on Activation Rate Constants in ATRP. ResearchGate. Available at: [Link]

-

Synthesis of Chiral Polymers with Phenylalanine Side Chains through Bergman Cyclization Polymerization. Journal of East China University of Science and Technology. Available at: [Link]

-

Synthesis and catalytic properties of diverse chiral polyamines. PMC - NIH. Available at: [Link]

-

Electronic supplementary information (ESI). RSC Publishing. Available at: [Link]

-

Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. MDPI. Available at: [Link]

-

Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC - NIH. Available at: [Link]

-

THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE. UBC Library Open Collections. Available at: [Link]

-

Synthesis and catalytic properties of diverse chiral polyamines. ResearchGate. Available at: [Link]

-

Synthesis and Multilayering of Poly(4-vinylphenol) Derivatives for Future Applications as Proton Exchange Membranes in Fuel Cells (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS. Available at: [Link]

-

Anionic Vinyl Polymerization. Wiley. Available at: [Link]

-

Synthesis and characterization of 4-[(per/polyfluoro)phenyloxy]-4 - vinylbiphenyls and their polymers. ScienceDirect. Available at: [Link]

-

Synthesis and Multilayering of Poly(4-vinylphenol) Derivatives for Future Applications as Proton Exchange Membranes in Fuel Cells (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). ACS. Available at: [Link]

-

Polymerization of 4-vinyl-1-cyclohexene. OpenMETU - Middle East Technical University. Available at: [Link]

-

Synthesis and characterization of poly(p-phenylene vinylene). PubMed. Available at: [Link]

-

(s)-1-(4-Vinylphenyl)ethan-1-amine. MilliporeSigma. Available at: [Link]

-

Anionic Self-alternating Polymerization of 1-(4-Vinylphenyl)-1-phenylethylene. Macromolecules - ACS Publications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring chiral and achiral properties of novel multilayer 3D polymers: synthesis and characterization - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00233H [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride () for sale [vulcanchem.com]

- 5. Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent [mdpi.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. RAFT Polymerization of Styrene and Maleimide in the Presence of Fluoroalcohol: Hydrogen Bonding Effects with Classical Alternating Copolymerization as Reference [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Chiral Polymers with Phenylalanine Side Chains through Bergman Cyclization Polymerization [journal.ecust.edu.cn]

- 15. Report: Synthesis and Multilayering of Poly(4-vinylphenol) Derivatives for Future Applications as Proton Exchange Membranes in Fuel Cells (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 16. Report: Synthesis and Multilayering of Poly(4-vinylphenol) Derivatives for Future Applications as Proton Exchange Membranes in Fuel Cells (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Chiral Polymers Using (R)-1-(4-Vinylphenyl)ethanamine

Abstract

Chiral polymers have garnered significant attention across diverse fields such as optoelectronics, asymmetric catalysis, and chemical separation, owing to their unique optical and recognition properties.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of chiral polymers utilizing the versatile monomer, (R)-1-(4-Vinylphenyl)ethanamine. By leveraging its vinyl functionality for polymerization and its stereocenter for inducing chirality, this monomer serves as an excellent building block for advanced functional materials. This document details methodologies for controlled and conventional radical polymerization, as well as living anionic polymerization, offering researchers a robust framework for creating well-defined chiral macromolecules. Each protocol is supplemented with mechanistic insights, characterization techniques, and expected outcomes to ensure scientific rigor and reproducibility.

Introduction: The Significance of Chiral Polymers

Naturally occurring macromolecules like proteins and nucleic acids are chiral, a property that dictates their specific functions in biological systems.[3] Inspired by nature, synthetic chiral polymers have emerged as a critical class of materials. Their ability to interact with polarized light and differentiate between enantiomers makes them invaluable for applications ranging from chiral sensors to advanced optical devices.[2][3]

The simplest and most direct method for synthesizing optically active polymers is through the polymerization of optically active monomers.[3] (R)-1-(4-Vinylphenyl)ethanamine is a particularly valuable monomer for this purpose. It contains:

-

A polymerizable vinyl group , allowing it to participate in various polymerization reactions, similar to styrene.

-

A chiral center at the α-carbon of the ethylamine group, which imparts chirality to the resulting polymer chain.

-

A primary amine group , which provides a site for post-polymerization modification and can influence the polymer's solubility and catalytic activity.[4][5]

This guide focuses on providing the practical knowledge required to leverage this monomer for the synthesis of novel chiral polymers with tailored architectures and properties.

Monomer: (R)-1-(4-Vinylphenyl)ethanamine

Before proceeding to polymerization, it is crucial to ensure the purity of the monomer.

Structure:

Caption: Figure 1. (R)-1-(4-Vinylphenyl)ethanamine

Physicochemical Properties:

| Property | Value |

| CAS Number | 140570-69-4 (for R-enantiomer) |

| Molecular Formula | C₁₀H₁₃N[6] |

| Molecular Weight | 147.22 g/mol [6] |

| Appearance | Colorless to pale yellow liquid |

Scientist's Note: The primary amine group can make this monomer susceptible to oxidation and side reactions. It is recommended to store it under an inert atmosphere (e.g., Argon or Nitrogen) at a low temperature. Before use, passing the monomer through a short column of basic alumina can remove any acidic impurities and inhibitors.

Polymerization Methodologies & Protocols

The choice of polymerization technique is critical as it dictates the polymer's molecular weight, polydispersity (PDI), and architecture. We will explore three key methods: conventional free-radical polymerization, RAFT polymerization for controlled synthesis, and living anionic polymerization for high precision.

Caption: Figure 2. General Experimental Workflow for Polymer Synthesis.

Protocol 1: Conventional Free-Radical Polymerization (FRP)

This method is straightforward and useful for producing high molecular weight polymers, though it offers limited control over the polymer architecture, resulting in a broad molecular weight distribution (high PDI).

Rationale: FRP is initiated by the thermal decomposition of an initiator (like AIBN) into radicals. These radicals attack the vinyl group of the monomer, creating a propagating chain. The reaction proceeds until terminated by combination or disproportionation. This method is robust and tolerant to many functional groups.

Materials:

-

(R)-1-(4-Vinylphenyl)ethanamine

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Toluene

-

Methanol

-

Argon or Nitrogen gas

Protocol:

-

In a Schlenk flask, dissolve (R)-1-(4-Vinylphenyl)ethanamine (e.g., 1.0 g, 6.79 mmol) in anhydrous toluene (10 mL).

-

Add AIBN as the initiator. A typical monomer-to-initiator ratio is 100:1 (e.g., 11.1 mg, 0.068 mmol).

-

Seal the flask with a rubber septum and degas the solution by bubbling with Argon for 30 minutes in an ice bath.

-

Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours under an Argon atmosphere.

-

To quench the reaction, cool the flask to room temperature and expose the solution to air.

-

Precipitate the polymer by slowly adding the viscous reaction mixture into a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.

-

Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Expected Outcome:

-

Molecular Weight (Mn): Typically high (>20,000 g/mol ) but difficult to predict.

-

Polydispersity (PDI): Broad (typically > 1.5).

-

Chirality: The polymer should be optically active.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT is a controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and very low polydispersity (PDI < 1.3).[7] It is highly versatile and tolerant of a wide range of functional groups.[7][]

Rationale & Mechanism: RAFT polymerization uses a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[7] The process involves a rapid equilibrium between active (propagating) radical chains and dormant polymer chains capped with the RAFT agent. This equilibrium ensures that all chains grow at a similar rate, leading to excellent control over the final polymer characteristics.[7] For styrenic monomers like ours, a trithiocarbonate or dithiobenzoate RAFT agent is a suitable choice.[7]

Caption: Figure 3. Simplified RAFT Polymerization Mechanism.

Materials:

-

(R)-1-(4-Vinylphenyl)ethanamine

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) or similar RAFT agent

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous 1,4-Dioxane

-

Cold Diethyl Ether

-

Argon or Nitrogen gas

Protocol:

-

To a Schlenk flask, add (R)-1-(4-Vinylphenyl)ethanamine (e.g., 500 mg, 3.39 mmol), CPDTC (e.g., 23.3 mg, 0.068 mmol, for a target DP of 50), and AIBN (e.g., 2.8 mg, 0.017 mmol, CTA:Initiator ratio of 4:1).

-

Add anhydrous 1,4-dioxane (5 mL) to dissolve the components.

-

Seal the flask and thoroughly degas the solution via three freeze-pump-thaw cycles.

-

Backfill the flask with Argon and place it in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 8-16 hours). Monitor conversion by taking aliquots for ¹H NMR analysis if desired.

-

Quench the polymerization by immersing the flask in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

-

Isolate the polymer by filtration or centrifugation, re-dissolve in a minimal amount of a good solvent (e.g., THF or CH₂Cl₂), and re-precipitate to ensure high purity.

-

Dry the final polymer under vacuum.

Data Summary Table for RAFT Polymerization:

| Target DP | [M]:[CTA]:[I] | Mn (Theoretical) | Mn (GPC) | PDI (GPC) |

| 50 | 50:1:0.25 | ~7,400 g/mol | ~7,000-8,500 g/mol | < 1.20 |

| 100 | 100:1:0.25 | ~14,700 g/mol | ~14,000-16,000 g/mol | < 1.25 |

Scientist's Note: The choice of RAFT agent is crucial for success.[7] The theoretical molecular weight can be calculated as: Mn = (([Monomer]/[CTA]) × MW_monomer × conversion) + MW_CTA. The living nature of RAFT allows for the synthesis of block copolymers by sequential monomer addition.[9][10]

Protocol 3: Living Anionic Polymerization

Anionic polymerization offers unparalleled control over polymer synthesis, capable of producing polymers with extremely narrow molecular weight distributions (PDI < 1.1) and well-defined architectures.[11][12] However, it is extremely sensitive to impurities.

Rationale & Mechanism: This method involves initiation by a strong nucleophile, typically an organolithium compound like sec-Butyllithium (s-BuLi). The initiator adds to the vinyl monomer, creating a propagating carbanionic chain end. In the absence of any terminating agents (like water, oxygen, or CO₂), the chain ends remain "living" and will continue to propagate as long as monomer is available.[12][13][14] The primary amine on our monomer is acidic and will be deprotonated by the s-BuLi, terminating the initiator. Therefore, protection of the amine group is mandatory before polymerization. A common protecting group is trimethylsilyl (TMS).

Caption: Figure 4. Workflow for Anionic Polymerization of Amine-Containing Monomers.

Materials:

-

(R)-1-(4-Vinylphenyl)ethanamine (TMS-protected)

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed Methanol

-

High-vacuum techniques (Schlenk line or glovebox) are required.

Protocol:

-

Monomer Protection (Example: N-silylation): React (R)-1-(4-Vinylphenyl)ethanamine with a silylating agent like trimethylsilyl chloride (TMS-Cl) in the presence of a non-nucleophilic base (e.g., triethylamine) to protect the amine. Purify the protected monomer by distillation.

-

Polymerization Setup: All glassware must be rigorously flame-dried under vacuum. The entire process must be performed under high vacuum or in an inert-atmosphere glovebox.

-

Add anhydrous THF to a reactor and cool to -78 °C (dry ice/acetone bath).

-

Add the purified, protected monomer to the cold THF.

-

Initiate the polymerization by slowly adding a calculated amount of s-BuLi. A deep red color should appear, indicating the formation of the styryl anion.[14]

-

Allow the reaction to stir at -78 °C for 1-2 hours. The reaction is typically very fast.

-

Termination: Quench the living anions by adding a small amount of degassed methanol. The red color will disappear.

-

Deprotection: Warm the polymer solution to room temperature and add a dilute acid (e.g., 1M HCl) to hydrolyze the silyl protecting group.

-

Precipitate the final polymer in a non-solvent like hexane or water, filter, and dry under vacuum.

Expected Outcome:

-

Molecular Weight (Mn): Highly predictable based on the [Monomer]/[Initiator] ratio.

-

Polydispersity (PDI): Very narrow (typically < 1.1).

-

Chirality: The polymer will be optically active.

Characterization of the Synthesized Chiral Polymer

Comprehensive characterization is essential to confirm the structure, molecular weight, and chiral properties of the synthesized polymer.[2][15]

| Technique | Purpose | Expected Result |

| ¹H NMR Spectroscopy | Confirm polymer structure and end-groups. Calculate monomer conversion. | Broadening of signals corresponding to the polymer backbone. Disappearance of vinyl proton signals. |

| GPC/SEC | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity (PDI). | For RAFT and Anionic methods, a narrow, symmetric peak. For FRP, a broad peak. |

| Circular Dichroism (CD) | Confirm the presence and nature of chirality in the polymer structure.[3] | A characteristic CD spectrum (Cotton effect), indicating a preferred conformation or chiral aggregation.[1] |

| Polarimetry | Measure the specific optical rotation ([α]_D), confirming the bulk optical activity of the material.[16] | A non-zero specific rotation value (e.g., positive or negative degrees). |

| DSC/TGA | Determine thermal properties like glass transition temperature (Tg) and thermal stability. | A distinct Tg and a decomposition profile indicating the polymer's thermal limits. |

Potential Applications

The unique properties of chiral polymers derived from (R)-1-(4-Vinylphenyl)ethanamine open doors to numerous advanced applications:

-

Chiral Stationary Phases: For the chromatographic separation of enantiomers.

-

Asymmetric Catalysis: The amine-functionalized polymer can act as a recoverable ligand or catalyst for asymmetric synthesis.[17]

-

Optoelectronics: These polymers can be used in devices that manipulate circularly polarized light.[2]

-

Drug Delivery: The biocompatible nature of the amine functionality could be leveraged for creating chiral drug delivery systems.[4]

Conclusion

This guide has provided a detailed framework for the synthesis of chiral polymers from (R)-1-(4-Vinylphenyl)ethanamine using free-radical, controlled-radical (RAFT), and living anionic polymerization techniques. By carefully selecting the polymerization method, researchers can precisely control the molecular architecture and properties of the resulting materials. The combination of a polymerizable vinyl group and a stereogenic amine center makes this monomer a powerful tool for developing next-generation functional materials for a wide array of scientific and technological applications.

References

- Exploring chiral and achiral properties of novel multilayer 3D polymers: synthesis and characterization. RSC Publishing. (2025).

- Relation between Morphology and Chiroptical Properties in Chiral Conducting Polymer Films: A Case Study in Chiral PEDOT. PMC. (2020).

- Synthesis and Characterization of Multilayer 3D Chiral Polymers with Enhanced Optical Properties. PMC. (2025).

- Characterization of Chiral and Racemic Homopolymers and Copolymers. ResearchGate.

- Synthesis of Chiral Polymers with Phenylalanine Side Chains through Bergman Cyclization Polymerization. Journal of East China University of Science and Technology. (2011).

- Okamoto, Y. (2000). Chiral polymers. Progress in Polymer Science.

- Facile Synthesis of Chiral Polymers with Defined Architecture via Cooperative Assembly of Confined Templates. ACS Macro Letters. (2018).

- Scientists Propose New AKRP Strategy for Chiral Polymers Synthesis. Chinese Academy of Sciences. (2020).

- Synthesis and Characterization of Multilayer 3D Chiral Polymers with Enhanced Optical Properties. MDPI. (2025).

- Living Anionic Polymerization of the Amphiphilic Monomer 2-(4-Vinylphenyl)pyridine. ResearchGate.

- Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. MDPI. (2025).

- Controlled radical polymerization - Design the architecture of polymers. Michelin. (2022).

- Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT). BOC Sciences.

- Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. ACS Publications. (2007).

- Helically chiral polymers: A class of ligands for asymmetric catalysis. PMC.

- Living Anionic Polymerizations of 4-(1-Adamantyl)styrene and 3-(4-Vinylphenyl)-1,1'-biadamantane. ResearchGate.

- Living Anionic Polymerization. Chemistry LibreTexts. (2021).

- 50th Anniversary Perspective: Living Polymerization Emphasizing the Molecule in Macromolecules. University of Warwick. (2017).

- 1-(4-VINYLPHENYL)ETHAN-1-AMINE. BLD Pharm.

- CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine. Google Patents.

- Anionic Vinyl Polymerization. Wiley. (2011).

- Poly(vinyl amide) and Poly(vinyl amine) Families. CD Bioparticles.

- Poly(vinyl amine) microparticles derived from N-Vinylformamide and their versatile use. Springer. (2021).

Sources

- 1. Relation between Morphology and Chiroptical Properties in Chiral Conducting Polymer Films: A Case Study in Chiral PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Multilayer 3D Chiral Polymers with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Poly(vinyl amide) and Poly(vinyl amine) Families - CD Bioparticles [cd-bioparticles.net]

- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 6. 1-(4-VINYLPHENYL)ETHAN-1-AMINE|BLD Pharm [bldpharm.com]

- 7. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. warwick.ac.uk [warwick.ac.uk]

- 14. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 15. mdpi.com [mdpi.com]

- 16. Exploring chiral and achiral properties of novel multilayer 3D polymers: synthesis and characterization - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00233H [pubs.rsc.org]

- 17. Helically chiral polymers: A class of ligands for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-(4-Vinylphenyl)ethanamine as a chiral resolving agent protocol

An In-Depth Technical Guide to Chiral Resolution Using (R)-1-(4-Vinylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of (R)-1-(4-Vinylphenyl)ethanamine as a chiral resolving agent. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights essential for successful enantiomeric separation in a research and development setting.

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities and toxicological profiles.[1][2] For instance, within the widely used non-steroidal anti-inflammatory drugs (NSAIDs) known as profens, the (S)-enantiomer typically possesses the desired therapeutic activity, while the (R)-enantiomer is often less active or may contribute to side effects.[2][3] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a critical process known as chiral resolution.

Among the various techniques available, resolution via the formation of diastereomeric salts remains one of the most robust, scalable, and industrially viable methods.[4][5][6] This method leverages the reaction of a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, including solubility, melting points, and boiling points, which allows for their separation by conventional techniques like fractional crystallization.[5][7][8]

(R)-1-(4-Vinylphenyl)ethanamine is a versatile and effective chiral resolving agent for acidic compounds. Its structure incorporates a chiral primary amine, which serves as the resolving moiety, and a vinyl group, which offers a reactive handle for subsequent synthetic modifications or polymerization. This guide details the principles, screening procedures, and preparative-scale protocols for its successful implementation.

Physicochemical Properties of the Resolving Agent

A thorough understanding of the resolving agent's properties is fundamental to its effective application.

| Property | Value |

| Chemical Name | (R)-1-(4-Vinylphenyl)ethanamine |

| Synonym(s) | (1R)-1-(4-ethenylphenyl)ethanamine |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 84092-61-5 (for the (S)-enantiomer) |

| Appearance | Liquid[9] |

| Purity | Typically ≥97%[9] |

| Storage | Recommended to store in a freezer or at 4°C, protected from light, and under an inert atmosphere (e.g., nitrogen).[9] |

The Mechanism of Diastereomeric Salt Resolution

The core principle of this resolution technique is the conversion of a difficult-to-separate enantiomeric pair into an easier-to-separate diastereomeric pair.

-

Salt Formation: A racemic acid, denoted as (R/S)-Acid, is reacted with the enantiomerically pure resolving agent, (R)-1-(4-Vinylphenyl)ethanamine, which we will denote as (R)-Base. This acid-base reaction forms two diastereomeric salts: [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base].

-

Differential Solubility: These two diastereomeric salts are not mirror images of each other. The different spatial arrangements of the chiral centers lead to distinct crystal lattice energies and solvation properties. Consequently, one salt is typically less soluble than the other in a given solvent system.

-

Fractional Crystallization: By carefully selecting a solvent and controlling conditions such as temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution, leaving the more soluble salt dissolved in the mother liquor.[7]

-

Liberation of Enantiomer: After isolating the crystallized salt, the pure enantiomer of the acid is recovered by breaking the salt, typically by treatment with a strong acid (e.g., HCl). The protonated resolving agent remains in the aqueous phase, and the desired acid can be extracted into an organic solvent. The resolving agent can then be recovered by basifying the aqueous layer and extracting it.[3][10][11]

Sources

- 1. chiraltech.com [chiraltech.com]

- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

- 3. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. 1-(4-Vinylphenyl)ethan-1-amine | 19303-08-3 [sigmaaldrich.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Advanced Catalytic Applications of (R)-1-(4-Vinylphenyl)ethanamine Derivatives

Application Note & Protocol Guide

Executive Summary

(R)-1-(4-Vinylphenyl)ethanamine (also known as (R)-1-(4-vinylphenyl)ethylamine) is a highly versatile, bifunctional chiral building block. Featuring a stereogenic center adjacent to a primary amine and a polymerizable para-vinyl group, this molecule bridges the gap between homogeneous asymmetric catalysis and materials science. This guide provides detailed, self-validating protocols for deploying this monomer in two cutting-edge applications: Enzyme-Analogue Built Polymers (Catalytic MIPs) and Polymer-Supported Heterogeneous Chiral Catalysts .

By covalently incorporating the chiral amine into a cross-linked polymer matrix, researchers can achieve enzyme-like stereoselectivity, eliminate catalyst leaching, and enable continuous-flow manufacturing [1].

Physicochemical Rationale & Design Principles

The architectural design of (R)-1-(4-vinylphenyl)ethanamine is specifically optimized for heterogenized catalysis:

-

Chirality Transfer: The stereogenic center is positioned directly alpha to the phenyl ring. When polymerized, the rigid polystyrene backbone restricts conformational freedom, forcing the chiral pocket to exert maximum steric influence on incoming substrates.

-

Para-Substitution Causality: The vinyl group is located at the para position rather than the ortho position. This minimizes steric hindrance during free-radical polymerization, ensuring uniform reactivity ratios with co-monomers like styrene and divinylbenzene (DVB), preventing the formation of catalytically dead, un-crosslinked domains.

-

Primary Amine Versatility: The -NH₂ group serves as a hydrogen-bond donor/acceptor for template binding in molecular imprinting [2], or as a nucleophilic anchor to synthesize complex bidentate ligands (e.g., Schiff bases) [3].

Application Workflow 1: Enzyme-Analogue Built Polymers (Catalytic MIPs)

Molecularly Imprinted Polymers (MIPs) can be engineered to act as artificial enzymes by using a Transition State Analogue (TSA) as a template. The (R)-1-(4-vinylphenyl)ethanamine monomer coordinates to the TSA. Once polymerized and the template is removed, a chiral, catalytically active cavity remains.

Figure 1: Workflow for synthesizing catalytic MIPs using a transition state analogue.

Protocol 3.1: Synthesis of a Catalytic MIP for Stereoselective Ester Hydrolysis

This protocol yields a macroporous polymer capable of enantioselective ester cleavage.

Step 1: Pre-Polymerization Assembly

-

Dissolve 1.0 mmol of the chosen phosphonate ester TSA and 2.0 mmol of (R)-1-(4-vinylphenyl)ethanamine in 10 mL of anhydrous toluene (porogen) in a thick-walled glass ampoule.

-

Stir at 25 °C for 2 hours.

-

Causality: The 2-hour incubation allows the thermodynamic equilibrium of the non-covalent hydrogen-bonding interactions to fully establish, ensuring the amine groups are perfectly oriented around the TSA before the matrix is frozen in place by polymerization.

Step 2: Cross-Linking Polymerization

-

Add 10.0 mmol of Divinylbenzene (DVB) and 0.1 mmol of Azobisisobutyronitrile (AIBN).

-

Degas the mixture via three freeze-pump-thaw cycles. Seal the ampoule under argon.

-

Heat at 60 °C for 24 hours.

-

Causality: Toluene acts as a porogen. As the polymer network grows, it phase-separates from the toluene, creating a macroporous structure. This is critical; without macroporosity, the catalytic cavities would be buried in a glassy bulk, rendering them inaccessible to substrates.

Step 3: Template Extraction & Self-Validation

-

Crush the bulk polymer, grind, and sieve to a particle size of 25–50 µm.

-

Place the particles in a Soxhlet extractor and reflux with Methanol/Acetic Acid (9:1 v/v) for 48 hours.

-

QC Checkpoint (Self-Validation): Analyze the Soxhlet washings via UV-Vis or HPLC every 12 hours. Continue extraction until the TSA concentration falls below the limit of detection (<0.1 ppm). This validates that the chiral cavities are completely vacant and the polymer is ready for catalysis.

Application Workflow 2: Polymer-Supported Chiral Schiff Base Catalysts

By condensing the primary amine with a salicylaldehyde derivative, a polymerizable chiral Schiff base is formed. Complexation with a transition metal (e.g., Cu) followed by suspension polymerization yields robust, recyclable catalytic microbeads.

Figure 2: Synthesis and catalytic cycle of a polymer-supported chiral Schiff base.

Protocol 4.1: Synthesis of Supported Cu(II) Catalyst for Asymmetric Cyclopropanation

Step 1: Ligand Synthesis & Metallation

-

Reflux 10 mmol of (R)-1-(4-vinylphenyl)ethanamine and 10 mmol of 3,5-di-tert-butylsalicylaldehyde in 50 mL ethanol for 2 hours [3]. Remove solvent in vacuo to yield the Schiff base.

-

Dissolve the ligand in methanol, add 10 mmol of Cu(OAc)₂·H₂O, and stir at room temperature for 4 hours. Filter the resulting metallated monomer.

Step 2: Suspension Polymerization

-

Prepare an aqueous phase: Dissolve 1.0 g of Polyvinyl alcohol (PVA, 87-89% hydrolyzed) in 100 mL of deionized water.

-

Prepare an organic phase: Dissolve 2.0 mmol of the Cu-monomer, 8.0 mmol of styrene, 10.0 mmol of DVB, and 0.2 mmol AIBN in 15 mL of toluene.

-

Add the organic phase to the aqueous phase. Stir strictly at 400 rpm and heat to 70 °C for 12 hours.

-

Causality: The stirring speed dictates the droplet size in the aqueous suspension. Maintaining exactly 400 rpm consistently yields 50–100 µm microbeads. This size is optimal because it minimizes internal diffusion limitations for substrates while remaining large enough to be easily filtered during catalyst recycling.

Step 3: Catalyst Washing & Validation

-

Filter the microbeads and wash sequentially with water, methanol, and acetone. Dry under vacuum.

-

QC Checkpoint (Self-Validation): Perform ICP-MS on the final washings. Cu levels must be <1 ppm, confirming that all metal is covalently coordinated within the polymer network and not merely adsorbed to the surface.

Quantitative Performance Data

The heterogenization of the (R)-1-(4-vinylphenyl)ethanamine-derived catalyst not only facilitates recycling but often enhances stereoselectivity due to the steric bulk of the polymer backbone.

| Metric | Homogeneous Cu-Schiff Base | Polymer-Supported Cu-Schiff Base | Causality for Difference |

| Chemical Yield | 92% | 89% | Slight mass transfer limitations in the porous polymer matrix. |

| Enantiomeric Excess (ee%) | 91% | 95% | The rigid polystyrene backbone provides additional steric confinement, improving facial selectivity. |

| Catalyst Recovery | N/A (Destroyed during workup) | >98% per cycle | Covalent anchoring prevents dissolution; microbeads are easily filtered. |

| Recyclability | 1 Use | >5 Cycles (>85% yield, >90% ee) | Robust DVB cross-linking prevents mechanical degradation. |

| Metal Leaching | 100% (Remains in product) | < 1.5 ppm per cycle | Strong bidentate coordination to the covalently bound chiral amine. |

References

-

Wulff, G., Gimpel, J., Feld, J., & Hufnagel, I. (1982). Über enzymanalog gebaute Polymere 15. Über die Synthese von (R)- und von (S)-1-(4-vinylphenyl)ethylamin und dessen Verwendung zur Herstellung von Polymeren mit chiralen Hohlräumen. Die Makromolekulare Chemie.[Link]

-

Wulff, G. (2002). Enzyme-like Catalysis by Molecularly Imprinted Polymers. Chemical Reviews, 102(1), 1-28.[Link]

-

PrepChem. (n.d.). Synthesis of Example 1: N-(6-methyl-pyridine-2-carbaldehyde)-(R)-1-(4-vinylphenyl)-ethylimine. PrepChem Database.[Link]

Copolymerization Techniques for (R)-1-(4-Vinylphenyl)ethanamine with Styrene: From Bulk Resins to Precision Chiral Architectures

Introduction & Scientific Rationale

The incorporation of chiral primary amines into robust polymer backbones is a cornerstone of modern separation science and asymmetric catalysis. (R)-1-(4-Vinylphenyl)ethanamine (also known as (R)-1-(p-vinylphenyl)ethylamine) is a highly valuable styrenic monomer. When copolymerized with styrene, it yields functional materials that combine the thermomechanical stability of polystyrene with the stereoselective microenvironment of the chiral amine.

These copolymers are predominantly utilized in two advanced applications:

-

Chiral Stationary Phases (CSPs): Used in High-Performance Liquid Chromatography (HPLC) to achieve baseline enantioseparations of racemic pharmaceuticals[1].

-

Polymer-Supported Asymmetric Catalysis: Acting as recyclable chiral auxiliaries or ligands (e.g., in the enantioselective α -methylation of cyclohexanones)[2].

Designing these materials requires strict architectural control. Depending on the application, researchers must choose between synthesizing macroscopic, cross-linked resin beads or soluble, well-defined linear block copolymers.

Mechanistic Causality: Choosing the Right Polymerization Pathway

As a formulation scientist, the choice of polymerization technique cannot be arbitrary; it is dictated by the desired physical state and the chemical reactivity of the primary amine.

The Suspension Polymerization Pathway (Free Radical)

For heterogeneous catalysis and CSPs, the polymer must be insoluble, easily filterable, and highly porous to allow mass transfer. Suspension free-radical polymerization is the method of choice. By dispersing the organic monomer phase (Styrene, (R)-1-(4-Vinylphenyl)ethanamine, and a Divinylbenzene cross-linker) into an aqueous continuous phase, spherical beads (10–100 µm) are formed. A porogen (like toluene) is included in the organic droplet; as the polymer network cross-links, the porogen phase-separates, leaving behind permanent macropores[2]. Standard azo-initiators like AIBN are used because the primary amine does not interfere with standard carbon-centered radical propagation.

The RAFT Polymerization Pathway (Controlled Radical) & The Aminolysis Problem

When designing advanced nanomaterials (e.g., chiral micelles or self-assembling drug delivery vectors), researchers require soluble, linear block copolymers with narrow molecular weight distributions (PDI < 1.2). Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is ideal for styrenic monomers.